molecular formula C13H13FN4O3 B2381699 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide CAS No. 2034538-05-9

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide

Cat. No.: B2381699
CAS No.: 2034538-05-9
M. Wt: 292.27
InChI Key: BDUZRMFQFCOOFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with methoxy groups and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then reacted with 2-fluorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide is used as a coupling reagent for the formation of amides and esters. It is particularly useful in peptide synthesis due to its high efficiency and low racemization rates .

Biology

Its ability to form stable amide bonds makes it suitable for linking biomolecules such as proteins and peptides .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its unique structure allows for the modification of various functional groups to enhance biological activity and selectivity .

Industry

In the material science industry, this compound is used in the synthesis of advanced materials such as polymers and coatings. Its ability to form strong covalent bonds with different substrates makes it valuable for creating durable and high-performance materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide stands out due to its unique combination of a triazine ring and a fluorobenzamide moiety. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a versatile tool in synthetic chemistry and material science .

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-12-16-10(17-13(18-12)21-2)7-15-11(19)8-5-3-4-6-9(8)14/h3-6H,7H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZRMFQFCOOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.